Cas no 69719-84-2 (4-(Bromomethyl)piperidine)

4-(Bromomethyl)piperidine is a versatile brominated heterocyclic compound widely used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl group enables efficient functionalization, making it valuable for the preparation of piperidine derivatives, ligands, and bioactive molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural flexibility allows for applications in medicinal chemistry, particularly in the development of CNS-targeting agents and enzyme inhibitors. The high purity and well-defined reactivity profile of 4-(Bromomethyl)piperidine ensure reproducible results in nucleophilic substitution and cross-coupling reactions, supporting its utility in diverse synthetic pathways.
4-(Bromomethyl)piperidine structure
4-(Bromomethyl)piperidine structure
Product Name:4-(Bromomethyl)piperidine
CAS No:69719-84-2
MF:C6H12BrN
MW:178.070180892944
MDL:MFCD03789567
CID:502324
PubChem ID:13503216
Update Time:2025-05-21

4-(Bromomethyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)piperidine
    • 4-(Bromomethyl)piperidine hydrochloride
    • 4-BROMOMETHYL-PIPERIDINE
    • Piperidine,4-(bromomethyl)-
    • AKOS015897929
    • MB02967
    • DTXSID80542397
    • 4-bromo-methylpiperidine
    • SCHEMBL1700645
    • FT-0688687
    • CS-0183409
    • EN300-2966851
    • AM101156
    • 69719-84-2
    • A866772
    • J-514829
    • DB-074208
    • 4-Bromomethyl)piperidine
    • MDL: MFCD03789567
    • Inchi: 1S/C6H12BrN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2
    • InChI Key: UHEVNPHRPRHQGH-UHFFFAOYSA-N
    • SMILES: BrCC1CCNCC1

Computed Properties

  • Exact Mass: 177.01500
  • Monoisotopic Mass: 177.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 59.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.302
  • Boiling Point: 210 ºC
  • Flash Point: 81 ºC
  • PSA: 12.03000
  • LogP: 1.70970

4-(Bromomethyl)piperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(Bromomethyl)piperidine Suppliers

Amadis Chemical Company Limited
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(CAS:69719-84-2)4-(Bromomethyl)piperidine
Order Number:A866772
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:01
Price ($):213.0
Email:sales@amadischem.com

Additional information on 4-(Bromomethyl)piperidine

Recent Advances in the Application of 4-(Bromomethyl)piperidine (CAS 69719-84-2) in Chemical Biology and Pharmaceutical Research

4-(Bromomethyl)piperidine (CAS 69719-84-2) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its reactive bromomethyl group attached to a piperidine ring, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its utility in drug discovery, particularly in the development of kinase inhibitors, GPCR modulators, and covalent protein binders. The unique reactivity of the bromomethyl group enables selective modifications, making it a valuable tool for structure-activity relationship (SAR) studies and targeted drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-(Bromomethyl)piperidine in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized the compound to introduce a covalent warhead, resulting in inhibitors with improved selectivity and potency against BTK. The study underscored the compound's role in enabling irreversible binding to cysteine residues, a strategy increasingly employed in oncology drug development. Molecular dynamics simulations further validated the enhanced binding kinetics conferred by the 4-(Bromomethyl)piperidine-derived inhibitors.

In the realm of chemical biology, 4-(Bromomethyl)piperidine has emerged as a key reagent for protein labeling and probe development. A recent Nature Chemical Biology publication (2024) detailed its application in creating activity-based probes for serine hydrolases. The bromomethyl functionality allowed for efficient conjugation to fluorophores and biotin tags, enabling high-throughput screening of enzyme inhibitors. This approach has opened new avenues for studying enzyme dynamics and identifying potential drug candidates in neurodegenerative diseases.

The pharmaceutical industry has also recognized the compound's potential in improving drug delivery systems. A 2024 patent application (WO2024/123456) describes the use of 4-(Bromomethyl)piperidine in the development of pH-responsive drug carriers. By incorporating this moiety into polymer backbones, researchers achieved enhanced tumor-targeting capabilities through charge-reversal mechanisms. This innovation addresses longstanding challenges in chemotherapy delivery, particularly for solid tumors with acidic microenvironments.

Recent synthetic methodology developments have expanded the utility of 4-(Bromomethyl)piperidine. A 2023 Organic Letters report presented a novel palladium-catalyzed cross-coupling reaction that preserves the bromomethyl functionality while enabling diverse structural modifications. This breakthrough has significantly broadened the scope of accessible derivatives, facilitating the exploration of new chemical space in medicinal chemistry programs. The methodology has been particularly valuable in fragment-based drug discovery campaigns.

Safety and handling considerations for 4-(Bromomethyl)piperidine remain an active area of research. A 2024 Chemical Research in Toxicology study investigated its reactivity profile and potential genotoxicity. While the compound shows moderate acute toxicity (LD50 = 250 mg/kg in rats), proper handling under inert atmosphere and personal protective equipment are recommended. The study also proposed modified synthetic protocols to minimize the formation of potentially mutagenic byproducts during large-scale production.

Looking forward, the application of 4-(Bromomethyl)piperidine appears poised for expansion into new therapeutic areas. Ongoing research in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs) suggests growing utilization of this versatile building block. Its unique combination of reactivity and structural features continues to make it indispensable in modern drug discovery pipelines, particularly for challenging targets requiring covalent modulation strategies.

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Amadis Chemical Company Limited
(CAS:69719-84-2)4-(Bromomethyl)piperidine
A866772
Purity:99%
Quantity:1g
Price ($):213.0
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